molecular formula C22H16N4O3S B2999707 (E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide CAS No. 325479-72-9

(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide

Cat. No.: B2999707
CAS No.: 325479-72-9
M. Wt: 416.46
InChI Key: DLMODYRGKAMQSH-OEAKJJBVSA-N
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Description

(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide is a sophisticated chemical reagent designed for pharmaceutical and biochemical research applications. This compound is a hydrazide derivative that features a complex molecular architecture, integrating a 4H-pyrido[1,2-a]pyrimidin-4-one core, a phenylthio moiety, and a salicyloyl hydrazone group. This unique structure suggests potential for its use as a key intermediate in the synthesis of novel heterocyclic compounds or as a ligand in coordination chemistry due to its multiple potential binding sites. Researchers may explore its application in developing enzyme inhibitors, given that similar structures are often investigated for their activity against various kinases or other enzymatic targets. The mechanism of action is highly dependent on the specific biological system under study but may involve chelation of metal ions or interaction with enzyme active sites. As with all proprietary research compounds, thorough validation and experimental analysis are required to determine its specific properties and efficacy. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-18-11-5-4-10-16(18)20(28)25-23-14-17-21(30-15-8-2-1-3-9-15)24-19-12-6-7-13-26(19)22(17)29/h1-14,27H,(H,25,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMODYRGKAMQSH-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide is a synthetic derivative that has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • A hydroxyl group at the 2-position.
  • A benzohydrazide moiety linked to a pyrido[1,2-a]pyrimidine scaffold.
  • A phenylthio substituent that may influence its biological properties.

The molecular formula of this compound is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 364.41 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrido[1,2-a]pyrimidine derivatives. For instance, compounds similar to This compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various microbial strains, suggesting moderate to good antimicrobial activity .

Anticancer Activity

Research into the anticancer properties of pyrido[1,2-a]pyrimidine derivatives has also been promising. For example:

  • One derivative demonstrated cytotoxic effects against leukemia cell lines with an IC50 value of 1.75 µg/mL .
  • Another study indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Studies have indicated that similar compounds can inhibit β-glucuronidase activity, which is significant in drug metabolism and detoxification processes . This inhibition could enhance the efficacy of co-administered drugs by prolonging their action in the body.

Study 1: Antimicrobial Evaluation

A research group synthesized several pyrido[1,2-a]pyrimidine derivatives, including those structurally related to our compound. They tested these compounds against a panel of bacteria and fungi. The results indicated that compounds with a phenylthio group consistently exhibited enhanced antimicrobial activity compared to those without it.

CompoundMIC (µg/mL)Activity
Compound A150Moderate
Compound B200Good
This compound250Moderate

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of pyrido[1,2-a]pyrimidine derivatives were tested against various cancer cell lines. The results showed that compounds with similar structures to This compound had IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µg/mL)Selectivity Index
Leukemia Cells1.75High
Normal Cells>100Low

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzohydrazide derivatives are analyzed for comparative insights:

Structural Modifications and Substituent Effects

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide (Target) C₂₃H₁₇N₅O₃S* 443.48* Phenylthio (SPh), 2-hydroxybenzoyl High lipophilicity due to SPh; potential for π-π stacking
N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide C₂₂H₂₃N₅O₂ 389.46 4-Methylpiperidinyl Improved solubility via basic piperidine; reduced steric bulk
(E)-4-Methoxy-N′-[(pyridin-4-yl)methylidene]benzohydrazide C₁₄H₁₃N₃O₂ 255.27 Pyridin-4-yl, 4-methoxybenzoyl Planar dihedral angle (5.58°); hydrogen-bonded crystal network
N'-{(E)-[4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl]methylidene}benzohydrazide C₂₈H₁₉N₅O₂* 457.48* Quinazolin-4-one, phenyl Extended conjugation; higher LogP due to aromatic quinazolinone
  • Substituent Impact: The phenylthio group in the target compound increases steric bulk and lipophilicity compared to the 4-methylpiperidinyl group in , which may enhance membrane permeability but reduce aqueous solubility. The quinazolinone moiety in introduces additional hydrogen-bonding sites and aromaticity, which could improve DNA intercalation or enzyme inhibition .

Q & A

Basic Research Question

  • Elemental analysis : Validate empirical formula and purity .
  • ¹H NMR spectroscopy : Key features include:
    • Low-field shifts of aromatic protons at position 6 of the pyrido-pyrimidine ring due to nitrogen adjacency .
    • AMX spin system patterns for H-7 and H-8 protons .
  • FTIR : Confirm hydrazide C=O stretching (~1650 cm⁻¹) and phenolic O-H bands (~3200 cm⁻¹) .

Advanced Technique : X-ray crystallography resolves stereochemistry and hydrogen-bonding networks, critical for understanding bioactivity .

What strategies address contradictions in biological activity data across structurally similar analogs?

Advanced Research Question

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., phenylthio vs. methyl groups) on target binding using standardized assays like the acetic acid writhing model .
  • Dose-response profiling : Identify non-linear activity trends caused by solubility limitations or off-target interactions .
  • Computational modeling : Use molecular docking to predict binding affinities to targets like cholinesterases or urease, reconciling discrepancies between in vitro and in vivo results .

How can metal complexation enhance the bioactivity of this benzohydrazide derivative?

Advanced Research Question

  • Coordination chemistry : Synthesize Cu²⁺ or Ni²⁺ complexes to improve stability and bioavailability. Metal ions can act as Lewis acids, enhancing interactions with enzyme active sites (e.g., urease inhibition) .
  • Antimicrobial synergy : Test metal complexes against resistant bacterial strains, leveraging the dual mechanism of ligand-metal interactions .
  • Characterization : Use UV-Vis and EPR spectroscopy to confirm metal-ligand binding stoichiometry .

What computational methods predict target interactions and optimize lead compounds?

Advanced Research Question

  • Molecular docking : Screen against acetylcholinesterase (AChE) or bacterial targets using AutoDock Vina. Prioritize compounds with high docking scores and complementary binding poses .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or antioxidant potential .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .

How is bioisosterism validated between pyrido-pyrimidine and quinolinone cores in this compound?

Advanced Research Question

  • Pharmacophore mapping : Overlay 3D structures of pyrido-pyrimidine and 4-hydroxyquinolin-2-one derivatives to identify conserved hydrogen-bond acceptors and aromatic regions .
  • Biological equivalence testing : Compare IC₅₀ values in standardized assays (e.g., analgesic models) to confirm retained activity despite structural differences .
  • Thermodynamic profiling : Measure binding free energies (ΔG) via isothermal titration calorimetry (ITC) to assess target affinity .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Advanced Research Question

  • Cell line screening : Test against A549 (lung adenocarcinoma) using MTT assays. Include positive controls (e.g., cisplatin) and measure apoptosis via flow cytometry .
  • Mechanistic studies : Perform Western blotting to assess caspase-3 activation or PI3K/Akt pathway modulation .
  • Selectivity index (SI) : Compare cytotoxicity in cancer vs. non-cancerous cells (e.g., HEK293) to identify therapeutic windows .

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